molecular formula C20H32BN3O3Si B8586751 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

Cat. No.: B8586751
M. Wt: 401.4 g/mol
InChI Key: XDRUNULTCHTECS-UHFFFAOYSA-N
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Description

3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C20H32BN3O3Si and its molecular weight is 401.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H32BN3O3Si

Molecular Weight

401.4 g/mol

IUPAC Name

trimethyl-[2-[[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C20H32BN3O3Si/c1-19(2)20(3,4)27-21(26-19)17-10-8-16(9-11-17)18-22-14-24(23-18)15-25-12-13-28(5,6)7/h8-11,14H,12-13,15H2,1-7H3

InChI Key

XDRUNULTCHTECS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN(C=N3)COCC[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealed tube, a mixture of 3-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole and 5-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole (5.00 g, 14.1 mmol), DPPF (0.469 g, 0.847 mmol), PdCl2dppf-dichloromethane (1.38 g, 1.69 mmol), potassium acetate (4.15 g, 42.3 mmol) and 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (7.17 g, 28.2 mmol) in dioxane (141 mL) was heated at 90° C. under N2 for 18 hours. The crude product was filtered through a pad of Celite, washed with saturated NaHCO3, brine, dried over MgSO4, filtered, and concentrated. Purification of the crude material by column chromatography, eluting with 0-30% EtOAc/Hexanes, afforded 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole and 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole (5.55 g, 98%) as a mixture of two regioisomers. LCMS (APCI+) m/z 402 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(4-bromophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf dichloromethane
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
solvent
Reaction Step One

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